

# Evaluating Synergistic Effects of Voxzogo with Other Growth-Promoting Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Voxzogo   |           |
| Cat. No.:            | B10775475 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Voxzogo** (vosoritide), a C-type natriuretic peptide (CNP) analog, is a groundbreaking therapy for achondroplasia, the most common form of dwarfism. It functions by targeting the overactive fibroblast growth factor receptor 3 (FGFR3) signaling pathway, a key inhibitor of bone growth. [1][2] As the therapeutic landscape for achondroplasia evolves, researchers are increasingly interested in the potential for synergistic effects when combining **Voxzogo** with other growth-promoting agents. This guide provides an objective comparison of available data on such combination therapies, offering insights into their potential to enhance growth outcomes for individuals with achondroplasia.

While robust, large-scale clinical trial data on the combination of **Voxzogo** with other growth-promoting agents remains limited, emerging research and analogous studies with other CNP analogs are paving the way for future therapeutic strategies. This guide will delve into the available evidence, including a case study of **Voxzogo** with recombinant human growth hormone (rhGH) and a more detailed analysis of a clinical trial combining another CNP analog, Navepegritide, with a long-acting growth hormone.





# Voxzogo (Vosoritide) and Recombinant Human Growth Hormone (rhGH)

Direct clinical trial data on the synergistic effects of co-administering **Voxzogo** and rhGH is scarce. However, a case report provides preliminary insights into this combination.

# **Experimental Protocol: Case Study**

Two female patients with both achondroplasia and growth hormone deficiency (GHD) were treated with both **Voxzogo** and daily rhGH. Patient 1 began rhGH treatment at 7 years old, and Patient 2 at 3 years and 3 months old, with an initial rhGH dose of 0.21 mg/kg per week. Both patients later had **Voxzogo** added to their treatment regimen for a duration of 12 months.[3]

#### **Data Presentation**

The outcomes of this case study were patient-specific and are summarized narratively as quantitative data for a cohort is not available.

- Patient 1: Showed a persistent positive response to the combination therapy, with a
  consistent increase in height to above +3 standard deviations (SDS) on syndrome-related
  growth charts.[3]
- Patient 2: Initially responded well to rhGH alone, with an increase in height from 0 SDS to +2 SDS. However, the addition of **Voxzogo** did not prevent a subsequent decline in growth velocity, and her height stabilized between +1 and +2 SDS.[3]

These contrasting results highlight the need for larger, controlled clinical trials to fully understand the potential synergistic or variable effects of combining **Voxzogo** and rhGH.

# Analogous Combination Therapy: Navepegritide (CNP Analog) and Lonapegsomatropin (Long-Acting hGH)

A significant development in the exploration of synergistic therapies for achondroplasia comes from Ascendis Pharma's Phase II COACH trial. This study evaluates the combination of



Navepegritide, a once-weekly CNP analog similar to **Voxzogo**, and Lonapegsomatropin, a once-weekly long-acting human growth hormone.[1][4][5][6]

# **Experimental Protocol: The COACH Trial**

The COACH trial is a prospective, open-label, Phase II proof-of-concept study designed to assess the efficacy, safety, and tolerability of the combination therapy in children with achondroplasia aged 2 to 11 years.[1][7]

- Participants: The trial includes two cohorts: one naive to Navepegritide treatment and another that had previously received Navepegritide.[1][5]
- Dosage: Navepegritide is administered at 100 µg/kg/week, and Lonapegsomatropin at 0.30 mg/kg/week.[5]
- Primary Endpoints: The trial evaluates the change in annualized growth velocity (AGV) and the safety and tolerability of the combination.[1][4][5]

#### **Data Presentation: Interim 26-Week Results**

The interim results from the COACH trial have shown promising synergistic effects.

| Metric                                    | Navepegritide Treatment-<br>Naïve Cohort (n=12) | Navepegritide-Experienced<br>Cohort (n=9) |
|-------------------------------------------|-------------------------------------------------|-------------------------------------------|
| Baseline Mean AGV                         | 4.92 cm/year                                    | 5.14 cm/year                              |
| Mean AGV at 26 Weeks                      | 9.1 cm/year                                     | 8.25 cm/year                              |
| Increase in Mean AGV                      | 4.23 cm/year (p=0.0063)                         | 3.10 cm/year (p=0.0006)                   |
| Improvement in Mean ACH<br>Height Z-Score | +0.53 (p=0.0009)                                | +0.44 (p=0.0002)                          |

Data sourced from multiple reports on the COACH trial interim analysis.[4][5][6]

These results suggest that the addition of a long-acting growth hormone can significantly boost the growth-promoting effects of a CNP analog in children with achondroplasia.[1][6] The



combination treatment also demonstrated an accelerated improvement in body proportionality. [1][5]

# **Signaling Pathways and Experimental Workflows**

To visualize the mechanisms and processes involved, the following diagrams illustrate the relevant signaling pathways and the workflow of a combination therapy clinical trial.



Click to download full resolution via product page

Caption: Synergistic Signaling Pathways of CNP Analogs and Growth Hormone.





Click to download full resolution via product page

Caption: Workflow of a Combination Therapy Clinical Trial.



### **Conclusion and Future Directions**

The exploration of synergistic therapies for achondroplasia is a promising frontier in pediatric endocrinology. While direct evidence for combining **Voxzogo** with other growth-promoting agents is still in its infancy, the positive results from the analogous COACH trial with Navepegritide and Lonapegsomatropin provide a strong rationale for further investigation.

This combination approach, targeting both the primary pathology of overactive FGFR3 signaling with a CNP analog and promoting overall growth with a growth hormone, appears to offer a greater potential for improving height velocity and body proportionality than monotherapy alone.

For researchers and drug development professionals, these findings underscore the importance of:

- Initiating well-designed, controlled clinical trials to evaluate the safety and efficacy of combining Voxzogo with agents like rhGH.
- Investigating the long-term outcomes of combination therapies on final adult height, body proportionality, and quality of life.
- Exploring the molecular mechanisms of synergy between CNP analogs and growth hormones to optimize treatment protocols.

As our understanding of the complex interplay of growth regulation in achondroplasia deepens, combination therapies may become a cornerstone of personalized and more effective treatment strategies for affected individuals.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References



- 1. BioMarin Pharmaceutical Inc. BioMarin Presents New Data for VOXZOGO® (vosoritide) in Children with Achondroplasia and Other Skeletal Conditions at Two International Endocrinology Meetings [investors.biomarin.com]
- 2. fiercepharma.com [fiercepharma.com]
- 3. biospace.com [biospace.com]
- 4. biopharmawatch.com [biopharmawatch.com]
- 5. hcplive.com [hcplive.com]
- 6. researchgate.net [researchgate.net]
- 7. Vosoritide for achondroplasia Phase 2 data results Beyond Achondroplasia [beyondachondroplasia.org]
- To cite this document: BenchChem. [Evaluating Synergistic Effects of Voxzogo with Other Growth-Promoting Agents: A Comparative Guide]. BenchChem, [2025]. [Online PDF].
   Available at: [https://www.benchchem.com/product/b10775475#evaluating-the-synergistic-effects-of-voxzogo-with-other-growth-promoting-agents]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





